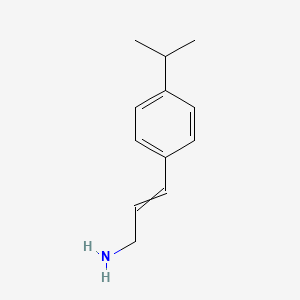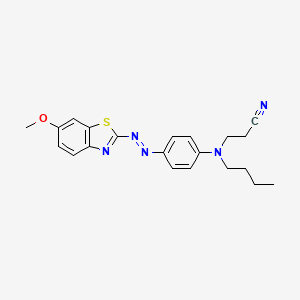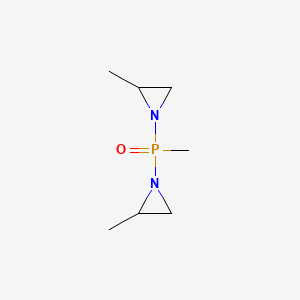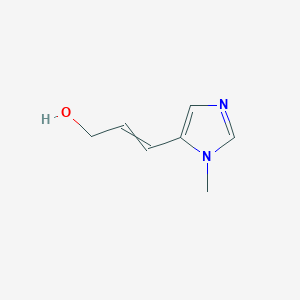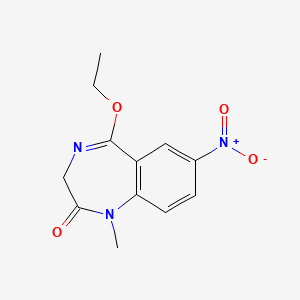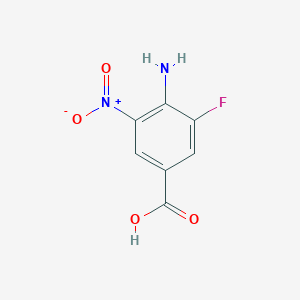![molecular formula C9H15N3O2 B13948112 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Aminoacetyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a diazaspiro nonane and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminoacetyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with an aminoacetyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential as a scaffold for the development of new pharmaceuticals, particularly in targeting specific proteins or enzymes.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but differs in the functional groups attached, leading to different biological activities.
7-Oxa-1-azaspiro[3.5]nonan-2-one: Another spirocyclic compound with an oxygen atom in the ring, which can alter its chemical reactivity and biological properties.
Uniqueness
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific combination of a spirocyclic structure and an aminoacetyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
7-(2-aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H15N3O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6,10H2,(H,11,13) |
Clave InChI |
GSBKIXZGOLWRHT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(=O)N2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
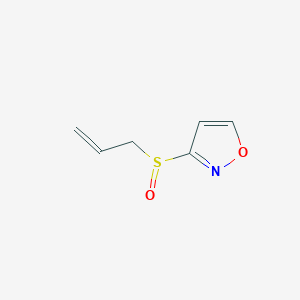
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
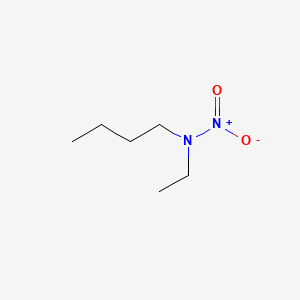
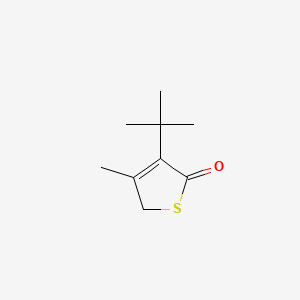
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
